VO-OHpic

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

钒氧羟基吡啶酸,也称为 VO-Ohpic,是一种基于钒的化合物,由于其对磷酸酶和张力蛋白同源物 (PTEN) 的强抑制效果而在科学研究中引起了广泛的关注。PTEN 是一种肿瘤抑制基因,通过将磷脂酰肌醇 3,4,5-三磷酸 (PIP3) 去磷酸化为磷脂酰肌醇 4,5-二磷酸 (PIP2) 在调节细胞生长和存活中发挥着至关重要的作用。 This compound 已被证明以纳摩尔亲和力抑制 PTEN,使其成为研究 PTEN 相关途径和疾病的宝贵工具 .

准备方法

合成路线和反应条件

钒氧羟基吡啶酸是通过一系列涉及钒盐和吡啶甲酸衍生物的化学反应合成的。典型的合成路线涉及五氧化二钒 (V2O5) 与吡啶甲酸在还原剂如硼氢化钠 (NaBH4) 存在下的反应。 该反应在受控条件下进行,包括特定的温度和 pH 值,以确保形成所需的产物 .

工业生产方法

虽然钒氧羟基吡啶酸的工业生产方法没有得到广泛的记录,但可以通过优化反应条件和使用工业级试剂来扩大合成过程。 工业生产成功的关键在于保持化合物的纯度和产量,这可以通过仔细控制反应参数和纯化技术来实现 .

化学反应分析

反应类型

钒氧羟基吡啶酸经历各种化学反应,包括氧化、还原和取代反应。 这些反应受钒和吡啶甲酸部分的存在影响,它们与不同的试剂和条件相互作用 .

常用试剂和条件

氧化: 钒氧羟基吡啶酸可以用过氧化氢 (H2O2) 或高锰酸钾 (KMnO4) 等氧化剂氧化。

还原: 还原反应可以用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂进行。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,钒氧羟基吡啶酸的氧化可能产生氧化钒,而还原可以产生氢化钒。 取代反应会导致具有修饰官能团的各种钒氧羟基吡啶酸衍生物 .

科学研究应用

Key Applications

-

Intervertebral Disc Degeneration

- Study Overview : Recent research has shown that VO-OHpic can protect endplate chondrocytes from apoptosis and degeneration associated with intervertebral disc degeneration (IDD). In vivo experiments indicated that this compound treatment significantly attenuated CEP calcification and IDD progression.

- Findings : The compound activated the Nrf-2/HO-1 pathway, promoting mitophagy and inhibiting ferroptosis in chondrocytes. This suggests its potential as a therapeutic agent for IDD prevention and treatment .

-

Cardiac Health

- Doxorubicin-Induced Cardiomyopathy : this compound has been investigated for its protective effects against doxorubicin-induced cardiomyopathy, a common side effect in cancer treatment. Studies demonstrated that it reduced apoptosis and cardiac remodeling by modulating inflammatory responses and enhancing cell survival pathways.

- Mechanistic Insights : The inhibition of PTEN by this compound led to improved cardiac function by decreasing fibrosis and hypertrophy while promoting anti-inflammatory macrophage activity .

-

Inflammation and Fibrosis

- Role in Inflammation : Research indicates that this compound can modulate the inflammatory response by altering macrophage polarization. It was found to decrease pro-inflammatory cytokines while increasing anti-inflammatory markers, thereby reducing tissue damage during inflammatory responses .

- Fibrosis Reduction : In models of cardiac fibrosis, this compound demonstrated efficacy in ameliorating fibrotic changes through its action on PTEN signaling pathways .

Case Studies

作用机制

钒氧羟基吡啶酸主要通过抑制 PTEN 发挥作用,PTEN 是一种将 PIP3 去磷酸化为 PIP2 的磷酸酶。这种抑制导致 PIP3 水平升高,进而激活下游信号通路,如 PI3K/Akt 通路。这些通路的激活促进细胞存活、增殖和分化。 钒氧羟基吡啶酸对 PTEN 的抑制是可逆的且非竞争性的,具有纳摩尔亲和力 .

相似化合物的比较

钒氧羟基吡啶酸由于其高效力和特异性而在 PTEN 抑制剂中是独一无二的。类似的化合物包括其他基于钒的抑制剂,如硫酸钒和偏钒酸钠。 钒氧羟基吡啶酸因其对 PTEN 的更高亲和力及其调节特定信号通路的的能力而脱颖而出 .

类似化合物的列表

- 硫酸钒

- 偏钒酸钠

- 双过氧钒 (bpV) 化合物

- 吡啶甲酸衍生物

生物活性

VO-OHpic is a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor involved in various cellular processes, including cell growth, survival, and metabolism. The compound has garnered attention for its potential therapeutic applications in oncology and regenerative medicine due to its ability to modulate PTEN activity.

This compound exhibits a high affinity for PTEN, with an IC50 value of approximately 35 nM , demonstrating its potency in inhibiting this enzyme. Its selectivity is notable as it shows significantly higher IC50 values against other cysteine-based phosphatases such as SopB (588 nM), MTM (4.03 nM), PTPβ (57.5 nM), and SAC (>10 μM) . By inhibiting PTEN, this compound leads to increased levels of phosphatidylinositol 3,4,5-trisphosphate (PIP3), which activates downstream signaling pathways such as the Akt pathway, promoting cell survival and proliferation.

Antitumor Activity

Research indicates that this compound plays a significant role in enhancing antitumor immune responses. In studies involving tumor-bearing mice, the administration of this compound in combination with immunotherapy resulted in improved antitumor efficacy. This effect is attributed to the compound's ability to block the immunosuppressive activity of IDO-activated regulatory T cells (Tregs), thereby promoting a more robust immune response against tumors .

In a specific study involving 4T1 breast cancer cells , this compound treatment led to accelerated cell proliferation and enhanced migration and invasion capabilities. When these cells were transplanted into mice, this compound treatment resulted in increased metastatic foci in various organs, including the lungs and liver, highlighting its dual role in both promoting tumor growth and potentially enhancing therapeutic responses .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. In models of Alzheimer's disease, semi-chronic infusion of this compound was shown to rescue learning deficits in transgenic mice (App/Psen1). The mechanism involves modulation of neuroinflammation and enhancement of synaptic plasticity, suggesting potential applications in neurodegenerative disorders .

Chondroprotective Activity

Recent studies have demonstrated that this compound can protect endplate chondrocytes against degeneration associated with intervertebral disc disease (IDD). The compound inhibits oxidative stress-induced apoptosis by activating the Nrf-2/HO-1 pathway, which promotes mitophagy and prevents ferroptosis—a form of regulated cell death linked to iron metabolism . In vivo experiments showed that this compound treatment significantly reduced the progression of IDD by improving chondrocyte survival and maintaining extracellular matrix integrity.

Study 1: Breast Cancer Model

- Objective : To evaluate the effects of this compound on breast cancer cell proliferation and metastasis.

- Findings : this compound inhibited PTEN expression in 4T1 cells, leading to increased proliferation and enhanced metastatic potential in mouse models.

- Outcome : Metastatic foci were observed in multiple organs, indicating a significant impact on tumor behavior .

Study 2: Chondrocyte Protection

- Objective : To assess the protective effects of this compound on endplate chondrocytes.

- Findings : this compound treatment reduced oxidative stress-induced apoptosis and improved cell survival through Nrf-2 activation.

- Outcome : The study concluded that this compound could be a promising candidate for treating IDD by preserving chondrocyte function .

Summary Table

| Biological Activity | Effect | Mechanism |

|---|---|---|

| PTEN Inhibition | Increased PIP3 levels | Selective inhibition of PTEN |

| Antitumor Response | Enhanced immune response | Blocks IDO-activated Tregs |

| Breast Cancer Progression | Accelerated cell proliferation and metastasis | Inhibition of PTEN leads to aggressive tumor behavior |

| Neuroprotection | Rescued learning deficits | Modulation of neuroinflammation |

| Chondrocyte Protection | Reduced apoptosis and degeneration | Activation of Nrf-2/HO-1 pathway |

属性

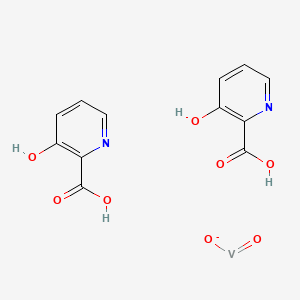

IUPAC Name |

3-hydroxypyridine-2-carboxylic acid;oxido(oxo)vanadium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO3.2O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;/h2*1-3,8H,(H,9,10);;;/q;;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQTXODYOYERFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.[O-][V]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O8V- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。